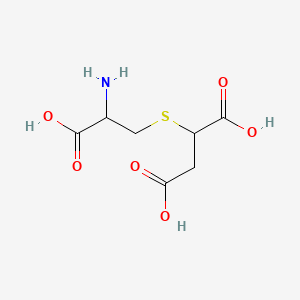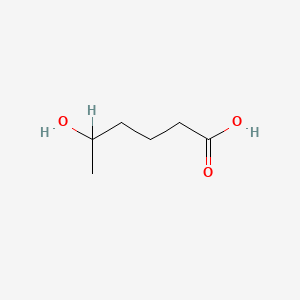![molecular formula C15H17N5O2 B1208833 2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol](/img/structure/B1208833.png)
2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(1-phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Characterization
- Pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to 2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol, have been synthesized through various chemical reactions. For instance, Miyashita et al. (1990) demonstrated the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives using a reaction with 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide (Miyashita et al., 1990).
- Goryaeva et al. (2013) explored the synthesis of ethyl 2,7-dihydroxy-7-(polyfluoroalkyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-carboxylates and their transformation into various derivatives under different conditions (Goryaeva et al., 2013).
Chemical Properties and Reactions
- Rahmouni et al. (2014) reported the preparation of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its subsequent reactions to yield various dipolarophiles and isoxazolines, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in chemical synthesis (Rahmouni et al., 2014).
- Liu et al. (2015) developed an efficient one-pot synthesis method for pyrazolo[3,4-d]pyrimidine derivatives, further highlighting the synthetic accessibility of these compounds (Liu et al., 2015).
Biological Activity and Applications
- Dangi et al. (2011) synthesized alkoxyphthalimide derivatives of imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one, which were screened for antimicrobial activities, indicating the potential biomedical applications of these compounds (Dangi et al., 2011).
- Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives (Rahmouni et al., 2016).
properties
Product Name |
2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol |
|---|---|
Molecular Formula |
C15H17N5O2 |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
2-[2-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C15H17N5O2/c21-7-9-22-8-6-16-14-13-10-19-20(15(13)18-11-17-14)12-4-2-1-3-5-12/h1-5,10-11,21H,6-9H2,(H,16,17,18) |
InChI Key |
XEQIIUKONKYJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCOCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



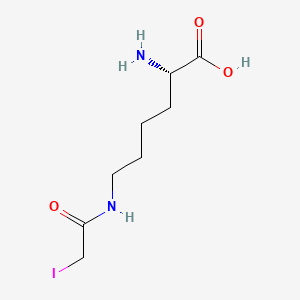
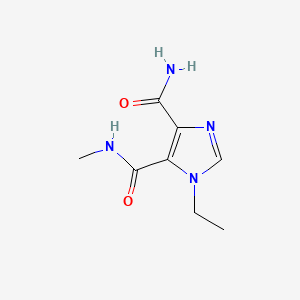

![sodium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;7-hydroxy-10-oxidophenoxazin-10-ium-3-one;azide](/img/structure/B1208755.png)
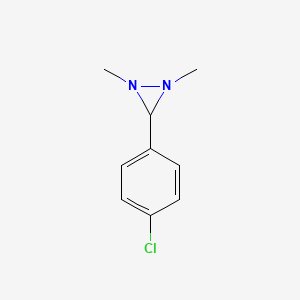
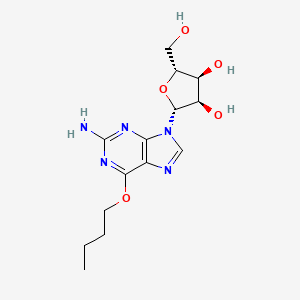
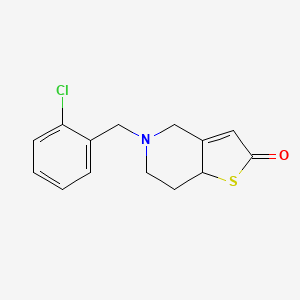
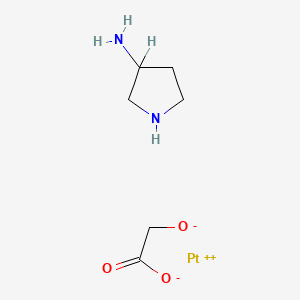
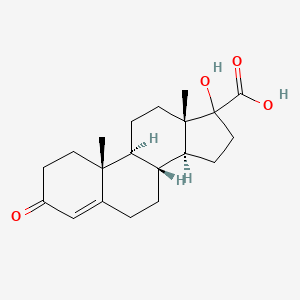
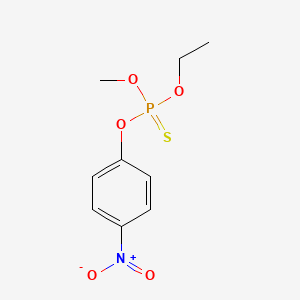
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)

